Cas no 2229281-71-2 (methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate)

methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate
- 2229281-71-2
- EN300-1727976
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- インチ: 1S/C10H12N2O2/c1-7(6-11)8-4-5-9(12(8)2)10(13)14-3/h4-5,7H,1-3H3
- InChIKey: AFBCBIMBGKFNEK-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1=CC=C(C(C#N)C)N1C)=O
計算された属性
- せいみつぶんしりょう: 192.089877630g/mol
- どういたいしつりょう: 192.089877630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 55Ų
methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1727976-0.1g |
methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate |
2229281-71-2 | 0.1g |
$1533.0 | 2023-09-20 | ||
Enamine | EN300-1727976-1.0g |
methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate |
2229281-71-2 | 1g |
$1742.0 | 2023-06-04 | ||
Enamine | EN300-1727976-0.5g |
methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate |
2229281-71-2 | 0.5g |
$1673.0 | 2023-09-20 | ||
Enamine | EN300-1727976-10g |
methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate |
2229281-71-2 | 10g |
$7497.0 | 2023-09-20 | ||
Enamine | EN300-1727976-1g |
methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate |
2229281-71-2 | 1g |
$1742.0 | 2023-09-20 | ||
Enamine | EN300-1727976-5g |
methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate |
2229281-71-2 | 5g |
$5056.0 | 2023-09-20 | ||
Enamine | EN300-1727976-0.05g |
methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate |
2229281-71-2 | 0.05g |
$1464.0 | 2023-09-20 | ||
Enamine | EN300-1727976-2.5g |
methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate |
2229281-71-2 | 2.5g |
$3417.0 | 2023-09-20 | ||
Enamine | EN300-1727976-0.25g |
methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate |
2229281-71-2 | 0.25g |
$1604.0 | 2023-09-20 | ||
Enamine | EN300-1727976-10.0g |
methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate |
2229281-71-2 | 10g |
$7497.0 | 2023-06-04 |
methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate 関連文献
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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2. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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9. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylateに関する追加情報
Exploring Methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate (CAS No. 2229281-71-2): A Versatile Intermediate in Modern Organic Synthesis
In the realm of organic chemistry, methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate (CAS No. 2229281-71-2) has emerged as a compound of significant interest due to its unique structural features and broad applicability. This pyrrole derivative, characterized by its cyanoethyl and ester functional groups, serves as a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Researchers and industry professionals are increasingly exploring its potential, driven by the growing demand for heterocyclic compounds in drug discovery and material science.
The compound's molecular structure, featuring a 1-methyl-1H-pyrrole core, offers a versatile platform for further chemical modifications. Its carboxylate ester group enables facile derivatization, while the cyanoethyl moiety introduces reactivity that can be harnessed for C-C bond formation or cyclization reactions. Such properties align with current trends in green chemistry and atom-economical synthesis, addressing the need for sustainable and efficient methodologies in modern laboratories.
Recent advancements in catalysis and flow chemistry have further amplified the utility of methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate. For instance, its compatibility with palladium-catalyzed cross-coupling reactions makes it valuable for constructing complex biaryl systems, a common motif in bioactive molecules. Additionally, its role in the development of OLED materials and organic semiconductors has garnered attention, as these technologies dominate discussions in renewable energy and electronics innovation.
From a synthetic perspective, the compound's stability under mild conditions and compatibility with diverse protecting group strategies make it attractive for multistep synthesis. Its pyrrole ring can participate in electrophilic aromatic substitution, while the ester group allows for hydrolysis or reduction to yield corresponding acids or alcohols. These transformations are frequently searched by chemists seeking scalable routes to functionalized heterocycles, reflecting the compound's relevance in both academic and industrial settings.
Quality control and analytical characterization of methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate typically involve techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure batch-to-batch consistency, a critical factor for researchers investigating structure-activity relationships or developing high-throughput screening libraries. The compound's chromatographic behavior and spectral properties are well-documented, facilitating its integration into automated synthesis platforms.
As the pharmaceutical industry shifts toward targeted therapies and personalized medicine, the demand for structurally diverse small molecule scaffolds like this pyrrole derivative continues to rise. Its potential applications in kinase inhibitor design and metabolic pathway modulation are particularly noteworthy, aligning with current research on cancer therapeutics and anti-inflammatory agents. These connections to biomedical breakthroughs make it a recurring subject in scientific literature and patent filings.
In material science, the compound's electron-deficient pyrrole system contributes to the development of n-type organic semiconductors. This property resonates with the global push for flexible electronics and wearable technologies, where researchers frequently search for solution-processable organic materials. The cyano group's ability to enhance electron affinity while maintaining thermal stability makes this derivative particularly valuable for such applications.
From a commercial standpoint, methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate represents a growing segment in the fine chemicals market. Suppliers and contract research organizations increasingly list it in their catalogs, responding to the compound's expanding use in medicinal chemistry and material research. Its synthesis typically involves Knorr pyrrole synthesis or transition metal-catalyzed approaches, topics that generate substantial interest in synthetic methodology discussions.
Environmental and safety considerations surrounding this compound follow standard laboratory protocols for handling nitrile-containing compounds. While not classified as hazardous under normal conditions, proper ventilation and personal protective equipment are recommended during manipulation—a reminder that aligns with the broader scientific community's emphasis on responsible research practices and laboratory safety standards.
Looking ahead, the trajectory for methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate appears promising. As synthetic chemists continue to explore its reactivity and materials scientists investigate its electronic properties, this compound stands poised to contribute to advancements across multiple disciplines. Its presence in both academic research and industrial applications ensures its ongoing relevance in the dynamic landscape of chemical innovation.
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